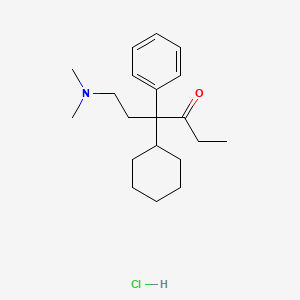![molecular formula C15H15NO2 B14316335 4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)
4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an ethyl group, a hydroxy group, and a phenylcarbonimidoyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. This reaction typically requires the presence of a strong base, such as sodium hydroxide (NaOH), and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of phenolic resins and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol involves its interaction with various molecular targets. The compound can act as a potent proteolytic agent, dissolving tissue on contact via proteolysis. It can also produce chemical neurolysis when injected next to a nerve, affecting nerve fibers .
Comparación Con Compuestos Similares
Similar Compounds
4-ethylphenol: Similar in structure but lacks the hydroxy and phenylcarbonimidoyl groups.
2-methoxyphenol: Contains a methoxy group instead of the ethyl and phenylcarbonimidoyl groups.
Phenol: The simplest phenol, lacking the additional substituents present in 4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol |
InChI |
InChI=1S/C15H15NO2/c1-2-11-8-9-14(17)13(10-11)15(16-18)12-6-4-3-5-7-12/h3-10,17-18H,2H2,1H3/b16-15+ |
Clave InChI |
VVPDLAYYSZIGMD-FOCLMDBBSA-N |
SMILES isomérico |
CCC1=CC(=C(C=C1)O)/C(=N/O)/C2=CC=CC=C2 |
SMILES canónico |
CCC1=CC(=C(C=C1)O)C(=NO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
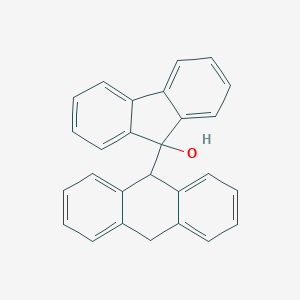
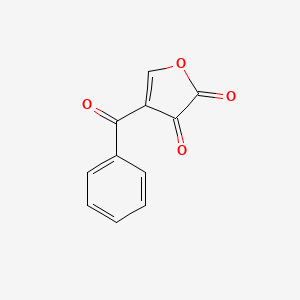
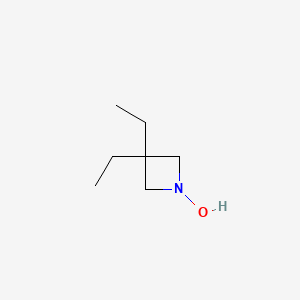

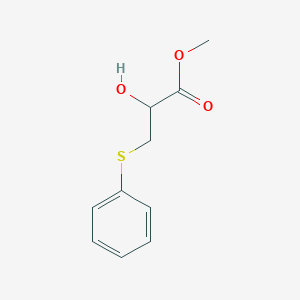

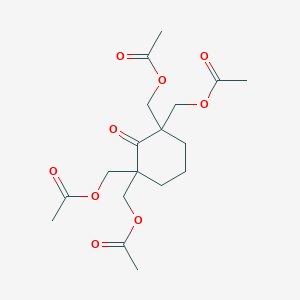
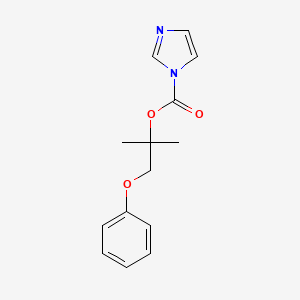
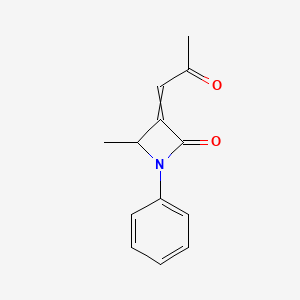
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)

![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
